Cas no 149506-50-3 (1H-Indene-5-carboxylic acid, 2-(acetylamino)-2,3-dihydro-, (±)-)

1H-Indene-5-carboxylic acid, 2-(acetylamino)-2,3-dihydro-, (±)-, is a chiral indene derivative featuring a carboxylic acid functional group at the 5-position and an acetamido substituent at the 2-position. The racemic mixture (±) indicates equal proportions of both enantiomers, making it suitable for applications where stereochemistry is not critical. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmacologically active molecules or fine chemicals. Its structural framework allows for further functionalization, enabling modifications for target-specific applications. The presence of both carboxylic acid and amide groups enhances its reactivity, facilitating its use in coupling reactions or as a building block for heterocyclic systems.
1H-Indene-5-carboxylic acid, 2-(acetylamino)-2,3-dihydro-, (±)- structure
149506-50-3 structure
Product Name:1H-Indene-5-carboxylic acid, 2-(acetylamino)-2,3-dihydro-, (±)-
CAS No:149506-50-3
MF:C12H13NO3
MW:219.236523389816
CID:3785234
PubChem ID:23360296
Update Time:2025-10-28

1H-Indene-5-carboxylic acid, 2-(acetylamino)-2,3-dihydro-, (±)- Chemical and Physical Properties

Names and Identifiers

    • 1H-Indene-5-carboxylic acid, 2-(acetylamino)-2,3-dihydro-, (±)-
    • SCHEMBL7275227
    • 2-acetamido-2,3-dihydro-1H-indene-5-carboxylic acid
    • 149506-50-3
    • EN300-1671335
    • Inchi: 1S/C12H13NO3/c1-7(14)13-11-5-8-2-3-9(12(15)16)4-10(8)6-11/h2-4,11H,5-6H2,1H3,(H,13,14)(H,15,16)
    • InChI Key: VHULQZSLBILHKV-UHFFFAOYSA-N
    • SMILES: O=C(C)NC1CC2C=CC(C(=O)O)=CC=2C1

Computed Properties

  • Exact Mass: 219.08954328Da
  • Monoisotopic Mass: 219.08954328Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 303
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 66.4Ų

1H-Indene-5-carboxylic acid, 2-(acetylamino)-2,3-dihydro-, (±)- Pricemore >>

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Additional information on 1H-Indene-5-carboxylic acid, 2-(acetylamino)-2,3-dihydro-, (±)-

Comprehensive Overview of 1H-Indene-5-carboxylic acid, 2-(acetylamino)-2,3-dihydro-, (±)- (CAS No. 149506-50-3)

The compound 1H-Indene-5-carboxylic acid, 2-(acetylamino)-2,3-dihydro-, (±)- (CAS No. 149506-50-3) is a chiral derivative of indene carboxylic acid, featuring an acetylated amino group at the 2-position. This structurally unique molecule has garnered significant attention in pharmaceutical and organic synthesis research due to its potential as a building block for bioactive molecules. The ±-form indicates the racemic mixture, which is often studied to understand stereochemical effects in drug development.

In recent years, the demand for chiral intermediates like 149506-50-3 has surged, driven by advancements in asymmetric synthesis and the need for enantiopure drugs. Researchers frequently explore its reactivity in peptide coupling, N-acylation, and ring-functionalization reactions. Its indene core offers rigidity, making it valuable for designing kinase inhibitors or anti-inflammatory agents, aligning with trends in targeted drug discovery.

A key hotspot in searches related to CAS 149506-50-3 revolves around its solubility and stability under physiological conditions. Studies suggest modifications to the carboxylic acid moiety can enhance bioavailability, a critical factor in prodrug design. Additionally, its acetyl-protected amine group is often discussed in forums about protecting group strategies in multistep syntheses.

From an industrial perspective, scalability of 1H-Indene-5-carboxylic acid derivatives remains a challenge. Innovations in green chemistry, such as catalytic hydrogenation or enzymatic resolution, are being explored to optimize its production. Environmental concerns have also prompted investigations into biodegradable alternatives for similar intermediates.

Analytical techniques like HPLC and chiral SFC are essential for characterizing 149506-50-3, particularly to resolve enantiomers. The compound’s UV absorption properties make it suitable for detection in metabolic studies, a topic frequently queried in ADME research circles.

In summary, 1H-Indene-5-carboxylic acid, 2-(acetylamino)-2,3-dihydro-, (±)- exemplifies the intersection of medicinal chemistry and process optimization. Its versatility continues to inspire applications in high-throughput screening and fragment-based drug design, cementing its relevance in modern R&D pipelines.

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